2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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Description
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H22ClF2N3OS and its molecular weight is 462.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.1140175 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic molecule characterized by a spirocyclic structure and the presence of a sulfenamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is C23H22ClN3O2S with a molecular weight of approximately 454.0 g/mol. The structural features include:
- A spirocyclic framework that enhances its three-dimensional conformation.
- A chlorophenyl group, which may influence its interaction with biological targets.
- A difluorophenyl substituent that can modulate electronic properties and increase lipophilicity.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the chlorophenyl group is believed to enhance this activity through mechanisms such as disruption of bacterial cell membranes or inhibition of key enzymatic pathways.
Anticancer Properties
Research has suggested that this compound may possess anticancer activity. Similar diazaspiro compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and survival.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The sulfenamide group may participate in redox reactions that affect cellular signaling.
- The spirocyclic structure could facilitate interactions with specific biological macromolecules like enzymes or receptors.
Case Studies
Recent studies have focused on evaluating the biological activities of structurally related compounds. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | Similar spirocyclic structure with chlorine substitution | Antimicrobial |
N-(2-hydroxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide | Hydroxy group addition | Enzyme inhibition |
2-{[3-(5-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Bromine substitution | Anticancer activity |
These compounds demonstrate the versatility and potential for modification within the spirocyclic framework while maintaining significant biological activity.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF2N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-19-10-9-17(25)13-18(19)26/h5-10,13H,1-4,11-12,14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHQXJODVPEZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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